![molecular formula C16H21N3O2 B7679568 2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7679568.png)
2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide
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Overview
Description
2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide is a chemical compound that belongs to the class of pyrazole derivatives. It has recently gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX enzymes, 2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the blood. Additionally, it has been shown to inhibit the growth of cancer cells and to reduce the accumulation of amyloid-beta (Aβ) plaques in the brain, which are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide in lab experiments is its potential as a COX-2 inhibitor. COX-2 inhibitors are known to have fewer gastrointestinal side effects compared to traditional NSAIDs. Additionally, 2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide has been shown to have a good safety profile in animal studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on 2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide. One potential direction is to investigate its potential use as a COX-2 inhibitor in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another direction is to study its potential use in the treatment of cancer and Alzheimer's disease. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility and pharmacokinetic properties.
In conclusion, 2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide is a promising compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential as a COX-2 inhibitor, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, as well as its advantages and limitations in lab experiments.
Synthesis Methods
The synthesis method of 2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide involves the reaction of 1-ethyl-4-hydroxy-1H-pyrazole-5-carboxylic acid with N-methyl-N-[(2-methylphenyl)methyl]amine in the presence of a suitable condensing agent. The resulting product is then treated with acetic anhydride to obtain the final compound. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a non-steroidal anti-inflammatory drug (NSAID) and as a COX-2 inhibitor. Additionally, it has been investigated for its potential use in the treatment of cancer and Alzheimer's disease.
properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-19-11-15(9-17-19)21-12-16(20)18(3)10-14-8-6-5-7-13(14)2/h5-9,11H,4,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLVKSNLKGMJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OCC(=O)N(C)CC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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